REACTION_CXSMILES
|
[F:1][CH2:2][C:3]([O:5]CC)=O.[Cl:8][C:9]1[CH:18]=[CH:17][C:12]([CH2:13][CH2:14][Mg]Br)=[CH:11][CH:10]=1>O1CCCC1.[Cl-].[NH4+]>[Cl:8][C:9]1[CH:18]=[CH:17][C:12]([CH2:13][CH2:14][C:3](=[O:5])[CH2:2][F:1])=[CH:11][CH:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.59 mL
|
Type
|
reactant
|
Smiles
|
FCC(=O)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC[Mg]Br)C=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
c-hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −50° C. during 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organics were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCC(CF)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |